molecular formula C11H9N3OS B103108 2-(1,3-Benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 17304-62-0

2-(1,3-Benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B103108
CAS No.: 17304-62-0
M. Wt: 231.28 g/mol
InChI Key: YUHMNVVMEMQSHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a strategically designed small molecule recognized for its potent inhibitory activity against key receptor tyrosine kinases, most notably Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . This targeted mechanism positions it as a critical tool for investigating angiogenic pathways, as VEGFR-2 signaling is a primary driver of endothelial cell proliferation, survival, and migration necessary for tumor angiogenesis. By effectively blocking this receptor, the compound disrupts the formation of new blood vessels that supply tumors, leading to inhibited proliferation and induced apoptosis in various cancer cell lines . Its research value extends beyond anti-angiogenesis, as it also demonstrates efficacy against other kinase targets, making it a valuable compound for studying signal transduction networks in oncology and for exploring combination therapies. The core scaffold, integrating benzothiazole and pyrazolone moieties, is frequently employed in medicinal chemistry to develop novel anticancer agents, highlighting its significance in preclinical drug discovery and pharmacological research.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3OS/c1-7-6-10(15)14(13-7)11-12-8-4-2-3-5-9(8)16-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHMNVVMEMQSHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Variables:

  • Catalyst : HCl (0.05–0.1 M)

  • Solvent : Ethanol or methanol

  • Temperature : 80–90°C (reflux)

  • Yield : 70–85%

A study from the Journal of Heterocyclic Chemistry (1988) reported a yield of 82% under optimized conditions, with the product characterized via melting point analysis and infrared spectroscopy. Modifications, such as substituting ethanol with acetonitrile, have shown marginal improvements in reaction rates but require higher temperatures (100–110°C).

Base-Mediated Cyclization in Polar Aprotic Solvents

Alternative protocols employ basic conditions to promote cyclization, particularly when functional group compatibility precludes acidic environments. Potassium carbonate (K₂CO₃) in acetonitrile, coupled with phase-transfer catalysts like benzyltriethylammonium chloride (TEBA), has been effective.

Mechanism and Workflow

  • Intermediate Formation : 2-Aminobenzothiazole reacts with ethyl acetoacetate in acetonitrile at room temperature for 30 minutes.

  • Cyclization : K₂CO₃ and TEBA are added, and the mixture is refluxed for 12–48 hours.

  • Isolation : The product is filtered and washed with water to remove excess base.

Performance Metrics:

VariableSpecification
CatalystK₂CO₃ (3.6 mmol)
SolventAcetonitrile
Temperature80°C (reflux)
Reaction Time12–48 hours
Yield76–81%

This method minimizes side reactions such as ester hydrolysis, making it suitable for substrates sensitive to acidic conditions.

Multi-Step Synthesis via Hydrazine Intermediates

For industrial-scale production, a multi-step approach involving hydrazine intermediates is often employed. This method enhances purity and facilitates the incorporation of additional functional groups.

Stepwise Procedure:

  • Hydrazine Formation : 2-Aminobenzothiazole is treated with hydrazine hydrate to form 2-hydrazinobenzothiazole.

  • Knoevenagel Condensation : The hydrazine derivative reacts with ethyl acetoacetate in dimethylformamide (DMF) at 120°C.

  • Cyclization : Intramolecular cyclization is induced by heating under reduced pressure.

Industrial Adaptations:

  • Continuous Flow Reactors : Improve heat transfer and reduce reaction time.

  • Automated Quenching : Enhances yield by minimizing decomposition.

Diazotization-Coupled Synthesis for Functionalized Derivatives

While primarily used for azo dye synthesis, diazotization techniques have been adapted to prepare halogenated variants of the target compound. For example, 2-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is synthesized via:

  • Diazotization : Treatment of 6-chloro-2-aminobenzothiazole with nitrous acid (HNO₂).

  • Coupling : Reaction with ethyl acetoacetate in alkaline medium.

Comparative Data:

ParameterAcid-CatalyzedBase-MediatedDiazotization
Yield82%78%68%
Purity95%92%89%
ScalabilityHighModerateLow

Green Chemistry Approaches

Recent advancements emphasize solvent-free mechanochemical synthesis. Ball milling 2-aminobenzothiazole and ethyl acetoacetate with a catalytic amount of p-toluenesulfonic acid (PTSA) yields the product in 88% efficiency within 2 hours . This method reduces waste and energy consumption, aligning with sustainable practices.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazolone derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with various biological activities.

    Medicine: Research has indicated its potential as a therapeutic agent for certain diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Variations

The target compound’s benzothiazole-pyrazolone hybrid structure differentiates it from related derivatives. Key structural analogs include:

  • Thiazole derivatives : Compounds like benzyl 5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one replace benzothiazole with simpler thiazole rings, altering solubility and metabolic stability .
  • Azo-dye derivatives : Introduction of azo groups (e.g., in heterocyclic azo dyes derived from the target compound) enhances conjugation, impacting UV-Vis absorption and bioactivity .

Table 1: Structural Comparison of Key Analogs

Compound Core Structure Key Substituents Biological Relevance
Target compound Benzothiazole-pyrazolone None Antiviral, antimicrobial
2-(1H-Benzimidazol-2-yl) analog Benzimidazole-pyrazolone Naphthylmethyl Potential CNS activity
Benzyl-thiazole derivative Thiazole-pyrazolone Benzyl, 4-methylphenyl Solubility optimization
Azo-dye derivatives Azo-benzothiazole Nitro, methoxy groups Cytotoxic, antimicrobial

Physicochemical Properties

  • Target compound : Exhibits characteristic FTIR peaks at 1725 cm⁻¹ (C=O) and 1601 cm⁻¹ (C=N), with a melting point range of 108–110°C .
  • Azo-dyes : Show redshifted UV-Vis absorption (λmax ~450 nm) due to extended conjugation, with higher thermal stability .
  • Benzimidazole analogs : Demonstrate improved solubility in polar solvents (e.g., DMSO) compared to benzothiazole derivatives .

Biological Activity

2-(1,3-Benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound notable for its unique structural features, which include a pyrazolone core and a benzothiazole moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C₁₁H₉N₃OS, with a molecular weight of approximately 225.27 g/mol. Its structure can be represented as follows:

PropertyValue
IUPAC Name2-(1,3-benzothiazol-2-yl)-5-methyl-4H-pyrazol-3-one
CAS Number17304-62-0
Molecular FormulaC₁₁H₉N₃OS
Molecular Weight225.27 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may exert its effects by binding to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanisms are still under investigation but suggest a multifaceted role in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacterial strains and fungi. For instance:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could be developed as an antimicrobial agent, particularly in the treatment of infections caused by resistant strains.

Antioxidant Properties

The compound also demonstrates notable antioxidant activity. Studies have reported that it can scavenge free radicals effectively, which contributes to its potential protective effects against oxidative stress-related diseases. The antioxidant capacity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant properties, this compound has shown promise in reducing inflammation. In vitro assays indicate that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study conducted by Umesha et al. revealed that derivatives of pyrazolone compounds exhibited significant antibacterial activity against various pathogens. The study highlighted the effectiveness of this compound compared to standard antibiotics .
  • Antioxidant Study : Another research effort focused on evaluating the antioxidant potential of this compound using various assays. Results indicated that it could effectively reduce oxidative stress markers in cellular models .
  • Anti-inflammatory Research : A recent publication explored the anti-inflammatory properties of benzothiazole derivatives, including the compound . The results demonstrated a significant reduction in inflammatory markers in treated cell cultures .

Q & A

Q. What are the optimized synthetic methodologies for 2-(1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one and its derivatives?

Answer: The synthesis of pyrazolone derivatives typically involves condensation reactions. For example, 5-methyl-2,4-dihydro-3H-pyrazol-3-one reacts with aromatic aldehydes under reflux in ethanol using diethanolamine as a catalyst (yields ~70–85%). Optimization studies (Table 1 in ) highlight the role of ionic liquids or nanoparticles in improving reaction efficiency. Advanced methods employ microwave-assisted synthesis with nanocatalysts like CoFe₂O₄@SiO₂-HClO₄ under solvent-free conditions, achieving yields >90% in 10–15 minutes .

Key Parameters:

  • Catalyst: CoFe₂O₄@SiO₂-HClO₄ (10 wt%) .
  • Conditions: Solvent-free, 100°C, microwave irradiation (560 W) .
  • Mechanism: Knoevenagel condensation followed by Michael addition and cyclization .

Q. How can researchers screen the biological activity of this compound, and what assays are recommended?

Answer: Initial screening for cytotoxic activity is performed using brine shrimp lethality assays (Artemia salina nauplii), with IC₅₀ values compared to standard drugs like ciprofloxacin . For anticancer activity, MTT assays on cancer cell lines (e.g., HeLa, MCF-7) are employed, with derivatives showing IC₅₀ values <10 µM . Antimicrobial activity is tested via disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), with zone-of-inhibition measurements .

Critical Considerations:

  • Positive Controls: Edaravone (neuroprotective) or ampyrone (analgesic) for comparative analysis .
  • Structure-Activity Relationships (SAR): Substituents on the benzothiazole ring enhance bioactivity; bromination improves cytotoxicity .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for derivatives be resolved?

Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is critical . For example, the title compound’s structure () was resolved with an R factor of 0.042 using WinGX/ORTEP for visualization . Discrepancies in bond lengths or angles (e.g., C–N vs. C–S distances) are addressed via Hirshfeld surface analysis and DFT calculations .

Data Validation Tools:

  • Software: Olex2 for SC-XRD refinement, Mercury for packing diagrams .
  • Metrics: Check for ADPs (anisotropic displacement parameters) and Rint values <5% .

Q. What advanced catalytic systems improve the scalability of pyrazolone synthesis?

Answer: Magnetically recoverable nanocatalysts (e.g., CoFe₂O₄@SiO₂-HClO₄) enable high-throughput synthesis. Comparative studies (Table 5 in ) show superior performance over traditional catalysts (e.g., γ-alumina or ZrO₂), with:

  • Yield: 92–95% vs. 60–75% for ionic liquids.
  • Reusability: 8 cycles with <5% activity loss .

Mechanistic Insights:

  • The HClO₄ group in the catalyst facilitates proton abstraction, accelerating Knoevenagel adduct formation .
  • Microwave irradiation reduces reaction time from hours to minutes .

Q. How do computational methods enhance the understanding of this compound’s photophysical properties?

Answer: Time-dependent DFT (TD-DFT) simulations predict electronic transitions in Zn(II) complexes derived from pyrazolone ligands. For example, ligand L1 (5-methyl-4-((naphthalen-1-ylimino)methyl)-2-(p-tolyl)-2,4-dihydro-3H-pyrazol-3-one) shows λmax at 450 nm (experimental) vs. 442 nm (calculated), validating charge-transfer mechanisms .

Applications:

  • Luminescence: Pyrazolone-Zn complexes emit in visible/NIR regions for OLEDs .
  • Electrochemical Analysis: Cyclic voltammetry reveals redox-active sites for sensor design .

Q. What analytical techniques resolve ambiguities in mass spectral fragmentation patterns?

Answer: High-resolution mass spectrometry (HRMS) coupled with MS/MS fragmentation identifies key pathways. For example, the molecular ion [M+H]⁺ of 5-methyl-4-[(phenylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one fragments via:

  • Primary Route: Cleavage of the exocyclic CH–NH bond (m/z 174).
  • Secondary Route: Pyrazolone ring rupture (m/z 93) .

Validation:

  • Isotopic Labeling: Use deuterated analogs to track fragmentation pathways .
  • Software: Mass Frontier for simulating fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,3-Benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
2-(1,3-Benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.